N,4-Dimethyl-N-(3-nitrophenyl)benzamide
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Overview
Description
N,4-Dimethyl-N-(3-nitrophenyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with dimethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(3-nitrophenyl)benzamide typically involves the acylation of N,N-dimethylaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: The major product is typically the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted aromatic compounds.
Scientific Research Applications
N,4-Dimethyl-N-(3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(3-nitrophenyl)benzamide
- 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide
- 3-Bromo-N,4-dimethyl-N-(4-nitrophenyl)benzamide
Uniqueness
N,4-Dimethyl-N-(3-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
72681-28-8 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N,4-dimethyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-11-6-8-12(9-7-11)15(18)16(2)13-4-3-5-14(10-13)17(19)20/h3-10H,1-2H3 |
InChI Key |
AYGRAYURZQWKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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